molecular formula C5H4S6 B14080570 1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione CAS No. 102567-30-6

1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione

Cat. No.: B14080570
CAS No.: 102567-30-6
M. Wt: 256.5 g/mol
InChI Key: FNJMUDIOIVOUGJ-UHFFFAOYSA-N
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Description

1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione is a sulfur-rich heterocyclic compound characterized by a fused dithiolo and trithiepin ring system, with a central thione (-C=S) functional group. The compound is part of a broader class of sulfur-containing heterocycles, which are notable for their roles in organic conductors, redox-active materials, and metal-binding agents .

Properties

CAS No.

102567-30-6

Molecular Formula

C5H4S6

Molecular Weight

256.5 g/mol

IUPAC Name

[1,3]dithiolo[4,5-f][1,3,5]trithiepine-2-thione

InChI

InChI=1S/C5H4S6/c6-5-10-3-4(11-5)9-2-7-1-8-3/h1-2H2

InChI Key

FNJMUDIOIVOUGJ-UHFFFAOYSA-N

Canonical SMILES

C1SCSC2=C(S1)SC(=S)S2

Origin of Product

United States

Preparation Methods

The synthesis of 1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione typically involves the reaction of 1,3-dithiole-2,4,5-trithione with various alkenes such as ethylene, propylene, and trans-2-butene. These reactions are conducted under specific conditions to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.

    Substitution: Substitution reactions can occur at the sulfur atoms, often using nucleophiles like amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 1,3-dithiolo[4,5-f][1,3,5]trithiepin-2-thione, a comparative analysis with structurally related compounds is provided below.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Synthesis Methods Applications/Properties References
This compound C₆S₇ Fused dithiolo-trithiepin ring with thione Alkylation/coupling methods Conducting materials, metal coordination
4,5-Ethylenedithio-1,3-dithiole-2-thione C₅H₆S₄ Dithiole ring with ethylenedithio substituents Lithiation, alkylation, Se/ZnCl₂ treatment Precursor for tetrathiafulvalenes (TTFs)
5,6-Bis(methylthio)-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione C₇H₈S₆ Dithiine core with methylthio groups Multi-step alkylation and coupling Antifungal activity, redox behavior
4,5-Bis(hexylthio)-1,3-dithiole-2-thione C₁₅H₂₆S₅ Dithiole ring with hexylthio substituents Thiol-ene coupling Mercury(II) detection, solvent-dependent luminescence
Pyrrolidine-fused [1,3]dithiolo[4,5-c]pyrrole derivatives Variable Fused dithiolo-pyrrolidine rings Scandium triflate-catalyzed cycloaddition Mercury(II) absorption, sensor materials

Key Comparative Insights

Structural Complexity and Sulfur Content The trithiepin ring in the target compound introduces additional sulfur atoms and a larger conjugated system compared to simpler dithiole derivatives (e.g., 4,5-ethylenedithio-1,3-dithiole-2-thione). Compounds like 5,6-bis(methylthio)-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione share similar sulfur-rich frameworks but lack the trithiepin ring, resulting in distinct electrochemical profiles .

Synthetic Routes

  • The synthesis of this compound likely involves alkylation and coupling strategies, as seen in related compounds (e.g., triethyl phosphite-mediated cross-coupling in TTFs) .
  • In contrast, pyrrolidine-fused derivatives require specialized catalysts (e.g., scandium triflate) for cycloaddition reactions, highlighting divergent synthetic challenges .

Functional Applications Electrochemical Behavior: While TTFs derived from ethylenedithio-dithiole thiones exhibit reversible redox activity, the trithiepin derivative’s extended conjugation may stabilize radical intermediates, enhancing conductivity . Metal Binding: Both the target compound and pyrrolidine-fused dithiolanes demonstrate affinity for heavy metals (e.g., Hg²⁺), but the latter’s branched oligomers offer higher selectivity due to multiple sulfur donor sites .

Physicochemical Properties

  • Higher sulfur content correlates with increased density and reduced solubility in polar solvents. For instance, 4,5-bis(hexylthio)-1,3-dithiole-2-thione (MW 366.69) is soluble in organic solvents, whereas the trithiepin derivative may require specialized solvents .
  • Spectral characterization (NMR, MS) methods are consistent across these compounds, but the trithiepin’s complex structure necessitates advanced techniques like X-ray crystallography for unambiguous confirmation .

Research Findings and Implications

  • Materials Science : The trithiepin compound’s extended π-system makes it a candidate for organic semiconductors, though its stability under oxidative conditions requires further study .
  • Environmental Chemistry : Pyrrolidine-fused dithiolanes outperform simpler thiones in Hg²⁺ detection (detection limits <1 ppm), suggesting the trithiepin derivative could be optimized for similar applications .
  • Synthetic Challenges : Scalability remains an issue for multi-step syntheses (e.g., lithiation in 4,5-ethylenedithio derivatives), necessitating greener methodologies .

Biological Activity

1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione is an organosulfur compound with the molecular formula C5H4SC_5H_4S and a molecular weight of approximately 256.475 g/mol. This compound belongs to a class of heterocycles known as dithioles, which are noted for their diverse biological activities and potential applications in medicinal chemistry.

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases such as cancer and cardiovascular disorders. The compound's ability to scavenge free radicals has been documented in several studies:

  • Study Findings : A study demonstrated that derivatives of dithioles showed enhanced radical scavenging capabilities compared to their parent compounds. This suggests potential therapeutic applications in preventing oxidative damage in cells .

Anticancer Activity

This compound has also been investigated for its anticancer properties. The mechanisms include inducing apoptosis (programmed cell death) in cancer cells and inhibiting tumor growth.

  • Case Study : In vitro studies on various cancer cell lines revealed that this compound could significantly reduce cell viability and promote apoptosis through the activation of caspase pathways. These findings highlight its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound has shown promising results against various microbial strains. Its efficacy against bacteria and fungi suggests potential applications in developing new antimicrobial agents.

  • Research Data : In a comparative study, this compound demonstrated effective inhibition of bacterial growth at low concentrations. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • Redox Cycling : The sulfur atoms in the compound facilitate redox cycling, allowing it to act as a reducing agent and participate in electron transfer processes.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in oxidative stress pathways or microbial metabolism.
  • Gene Expression Modulation : The compound can influence gene expression related to apoptosis and stress response mechanisms.

Comparative Analysis of Biological Activities

Biological ActivityMechanismReferences
AntioxidantRadical scavenging
AnticancerInduction of apoptosis
AntimicrobialGrowth inhibition

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